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molecular formula C8H16N2O2 B1599035 Methyl 4-Methyl-1-piperazineacetate CAS No. 5780-70-1

Methyl 4-Methyl-1-piperazineacetate

Cat. No. B1599035
M. Wt: 172.22 g/mol
InChI Key: LGFZMXDFNYFURS-UHFFFAOYSA-N
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Patent
US04761415

Procedure details

Methyl chloroacetate (8.8 ml., 0.10 mole) was added to a solution of N-methylpiperazine (24.4. ml., 0.22 mole) in ethyl acetate (140 ml.) and the mixture was stirred for 17 hours. The reaction mixture was filtered and the solvent was removed under vacuum. The resulting oil was dissolved in methylene chloride-methanol (9:1) and purified by flash chromatography (silica) to give 2-(4-methyl-1-piperazinyl)acetic acid, methyl ester as an oil (16.3 g, 95%).
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
0.22 mol
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([O:5][CH3:6])=[O:4].[CH3:7][N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1>C(OCC)(=O)C>[CH3:7][N:8]1[CH2:13][CH2:12][N:11]([CH2:2][C:3]([O:5][CH3:6])=[O:4])[CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
8.8 mL
Type
reactant
Smiles
ClCC(=O)OC
Name
Quantity
0.22 mol
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
140 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil was dissolved in methylene chloride-methanol (9:1)
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (silica)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
CN1CCN(CC1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 16.3 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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